REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].ClC([O-])=O.Cl[C:17]([O:19][CH3:20])=O.N1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C(OCC)(=O)C.CCCCC>[CH2:17]([O:19][C:20]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[C:8]([CH3:11])[CH:9]=[CH:10][C:2]=2[N:1]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:4][CH2:3][CH2:2][CH2:10][CH3:9]
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)C
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)[O-]
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1.75 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared above
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with water (15 ml) and 10% aqueous citric acid (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with ethyl acetate (20 ml)
|
Type
|
WASH
|
Details
|
washed with water (20 ml) and brine (20 ml)
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica (1.5% diisopropylethylamine in dichloromethane)
|
Reaction Time |
1.75 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)OC1=NC2=C(C(O1)=O)C=C(C=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.51 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |